molecular formula C9H7N3O B064151 7-cyano-3,4-dihydroquinoxalin-2(1H)-one CAS No. 186666-78-4

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B064151
CAS No.: 186666-78-4
M. Wt: 173.17 g/mol
InChI Key: PWMVKMIOIWVMSW-UHFFFAOYSA-N
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Description

7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

186666-78-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13)

InChI Key

PWMVKMIOIWVMSW-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C#N

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-3-nitrobenzonitrile (18.3 g, 100 mmol) and glycine methyl ester-hydrochloride (12.3 g, 100 mmol) in EtOH (150 mL) was added NaHCO3 (25.2 g, 300 mmol), and the resulting mixture was refluxed for 16 hours. The mixture was filtered and the filtrate was concentrated. The resulting residue was partitioned in EtOAc and water. The organic layer was neutralized with 1N HCl to pH 7 and then washed with brine, dried over MgSO4, and concentrated to give a crude (25 g). A solution of the crude was hydrogenated in MeOH (500 mL) in the presence of 10% Pd on carbon (1.5 g) at room temperature for 6 hours. The mixture was filtered and the filtrate was concentrated to give more of the same product (19.5 g, 100%). 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 7.15 (dd, J=8.1 Hz, J=1.8 Hz, 1H), 6.94 (d, J=1.6 Hz, 1H), 6.93 (s, 1H), 6.68 (d, J=8.4 Hz, 1H), 3.90 (d, J=1.1 Hz, 2H); MS(CI) m/z 191 (M+NH4).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-nitrobenzonitrile (18.3 g, 100 mmol) and glycine methyl ester•hydrochloride (12.3 g, 100 mmol) in EtOH (150 mL) was added NaHCO3 (25.2 g, 300 mmol), and the resulting mixture was refluxed for 16 hours. The mixture was filtered and the filtrate was concentrated. The resulting residue was partitioned in EtOAc and water. The organic layer was neutralized with 1N HCl to pH 7 and then washed with brine, dried over MgSO4, and concentrated to give a crude (25 g). A solution of the crude was hydrogenated in MeOH (500 mL) in the presence of 10% Pd on carbon (1.5 g) at room temperature for 6 hours. The mixture was filtered and the filtrate was concentrated to give more of the same product (19.5 g, 100%). 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 7.15 (dd, J=8.1 Hz, J=1.8 Hz, 1H), 6.94 (d, J=1.6 Hz, 1H), 6.93 (s, 1H), 6.68 (d, J=8.4 Hz, 1H), 3.90 (d, J=1.1 Hz, 2H); MS(CI) m/z 191 (M+NH4).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
100%

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